molecular formula C7H12N2O3S B12520232 Ethenesulfonic acid;1-ethylimidazole CAS No. 820208-10-4

Ethenesulfonic acid;1-ethylimidazole

Cat. No.: B12520232
CAS No.: 820208-10-4
M. Wt: 204.25 g/mol
InChI Key: FRTNYJCKNKVBBV-UHFFFAOYSA-N
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Description

Ethenesulfonic acid;1-ethylimidazole is a compound that combines the properties of ethenesulfonic acid and 1-ethylimidazole Ethenesulfonic acid is a sulfonic acid with the chemical formula CH₂=CHSO₃H, known for its strong acidic properties and high reactivity 1-ethylimidazole is a derivative of imidazole, a five-membered heterocyclic ring containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethenesulfonic acid;1-ethylimidazole typically involves the reaction of ethenesulfonic acid with 1-ethylimidazole. One common method is to react ethenesulfonic acid with 1-ethylimidazole under controlled conditions to form the desired compound. The reaction conditions often include the use of a solvent, such as water or an organic solvent, and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process may be optimized for higher yields and purity, and may include additional steps such as purification and crystallization to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

Ethenesulfonic acid;1-ethylimidazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and specific solvents .

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield sulfonic acid derivatives, while substitution reactions can produce a variety of substituted imidazole compounds .

Mechanism of Action

The mechanism of action of ethenesulfonic acid;1-ethylimidazole involves its interaction with specific molecular targets. For example, as an inhibitor of PTP1B, the compound binds to the active site of the enzyme, preventing its activity and thereby modulating insulin signaling pathways. This interaction can lead to improved insulin sensitivity and reduced blood glucose levels .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to ethenesulfonic acid;1-ethylimidazole include other ethenesulfonic acid derivatives and imidazole derivatives. Examples include:

Uniqueness

This compound is unique due to its combination of ethenesulfonic acid and 1-ethylimidazole, which imparts distinct chemical and biological properties.

Properties

CAS No.

820208-10-4

Molecular Formula

C7H12N2O3S

Molecular Weight

204.25 g/mol

IUPAC Name

ethenesulfonic acid;1-ethylimidazole

InChI

InChI=1S/C5H8N2.C2H4O3S/c1-2-7-4-3-6-5-7;1-2-6(3,4)5/h3-5H,2H2,1H3;2H,1H2,(H,3,4,5)

InChI Key

FRTNYJCKNKVBBV-UHFFFAOYSA-N

Canonical SMILES

CCN1C=CN=C1.C=CS(=O)(=O)O

Origin of Product

United States

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